An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)benzonitrile
An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural features and synthetic versatility have led to the development of numerous drugs targeting a diverse range of diseases, from cancer to inflammatory disorders and infectious agents.[2][3] Within this important class of heterocycles, 3-(1H-pyrazol-1-yl)benzonitrile emerges as a significant building block and a molecule of interest in its own right. This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)benzonitrile, consolidating its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and its emerging role in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just data, but also to provide context and insight into the practical application of this compound in a research setting.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Compound Name | 3-(1H-pyrazol-1-yl)benzonitrile |
| CAS Number | 25699-82-5 |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.19 g/mol |
| Synonyms | 3-(Pyrazol-1-yl)benzonitrile, 1-(3-Cyanophenyl)-1H-pyrazole |
Physicochemical Properties:
While comprehensive experimental data for the physical properties of 3-(1H-pyrazol-1-yl)benzonitrile are not extensively reported in publicly available literature, some properties can be inferred from related compounds and computational predictions. A related compound, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, is a solid with a melting point of 102 °C, suggesting that 3-(1H-pyrazol-1-yl)benzonitrile is also likely to be a solid at room temperature.[4]
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Safety and Handling:
Based on available safety data sheets, 3-(1H-pyrazol-1-yl)benzonitrile is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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Harmful if swallowed.
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Harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled.
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May cause respiratory irritation.
Synthesis and Mechanistic Considerations
The synthesis of N-arylpyrazoles, such as 3-(1H-pyrazol-1-yl)benzonitrile, is a cornerstone of synthetic organic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine or an N-heterocycle in the presence of a copper catalyst.
Reaction Principle: This reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. The copper(I) catalyst is believed to form a complex with the pyrazole, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the desired N-arylpyrazole and regenerates the catalyst.
Typical Protocol for N-Arylation of Pyrazole:
A general procedure for the Ullmann-type coupling of an aryl halide with a nitrogen heterocycle involves heating the reactants with a copper catalyst and a base in a high-boiling polar solvent.
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Step 1: Reagent Preparation: In a reaction vessel, combine 1H-pyrazole (1.2 equivalents), 3-bromobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
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Step 2: Solvent Addition: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
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Step 3: Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Step 4: Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often milder alternative for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand. This method generally offers a broader substrate scope and can be performed under less harsh conditions than the Ullmann condensation.
Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the deprotonated pyrazole. Reductive elimination from the resulting palladium(II) complex furnishes the N-arylpyrazole and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.
Typical Protocol for Buchwald-Hartwig N-Arylation of Pyrazole:
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Step 1: Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%) to a dry reaction flask.
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Step 2: Reagent Addition: Add 1H-pyrazole (1.2 equivalents), 3-bromobenzonitrile (1.0 equivalent), and a base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 equivalents).
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Step 3: Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.
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Step 4: Reaction Execution: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.
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Step 5: Work-up and Purification: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.
Spectroscopic Characterization
The structural elucidation of 3-(1H-pyrazol-1-yl)benzonitrile relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and benzonitrile rings. The pyrazole protons should appear as three distinct signals, likely in the aromatic region. The benzonitrile ring protons will also appear in the aromatic region, with their coupling patterns revealing their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm region. The carbon atoms of the pyrazole and benzonitrile rings will appear in the aromatic region (typically 110-150 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong, sharp peak around 2220-2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 169.19. Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(1H-pyrazol-1-yl)benzonitrile scaffold is a valuable pharmacophore in modern drug discovery. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of inhibitors for a range of biological targets.
Kinase Inhibition
Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[2] The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The benzonitrile group can be directed towards other pockets of the ATP-binding site to enhance potency and selectivity. The nitrile group itself can act as a hydrogen bond acceptor.
Modulation of Apoptosis Pathways
Recent studies on related 3-(1H-pyrazol-1-yl) derivatives have highlighted their potential as neuroprotective agents.[5] These compounds have been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease.[5] The mechanism of this neuroprotection is linked to the modulation of apoptosis, specifically through the downregulation of pro-apoptotic proteins like Bax and the inhibition of caspase-3 activation.[5]
Experimental Protocols
The following are representative protocols for assays that could be used to evaluate the biological activity of 3-(1H-pyrazol-1-yl)benzonitrile and its analogs, based on the known activities of related pyrazole compounds.
Cell Viability Assay (WST-1)
This assay is used to assess the cytoprotective or cytotoxic effects of a compound.
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Step 1: Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Step 2: Compound Treatment: Treat the cells with various concentrations of 3-(1H-pyrazol-1-yl)benzonitrile for a predetermined period (e.g., 24 hours). Include appropriate vehicle controls.
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Step 3: Induction of Toxicity (for protection assays): For neuroprotection studies, after pre-treatment with the compound, add a neurotoxin such as 6-OHDA to the wells and incubate for a further 24 hours.
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Step 4: WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.
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Step 5: Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis, such as cleaved caspase-3 and Bax.
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Step 1: Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
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Step 2: Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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Step 3: SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Step 4: Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Step 5: Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bax, and a loading control like anti-β-actin).
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Step 6: Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Step 7: Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
Conclusion and Future Perspectives
3-(1H-pyrazol-1-yl)benzonitrile is a versatile and valuable molecule in the field of medicinal chemistry. Its straightforward synthesis via established cross-coupling methodologies and its presence as a key structural motif in biologically active compounds underscore its importance. While detailed characterization of the parent molecule is somewhat limited in the public domain, the extensive research on its derivatives points towards a promising future. Further exploration of its potential as a lead compound for various therapeutic targets, particularly in the areas of oncology and neurodegenerative diseases, is warranted. The insights and protocols provided in this guide are intended to facilitate and inspire such future research endeavors.
References
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
